3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one
Description
Structure
3D Structure
Properties
CAS No. |
1190315-85-5 |
|---|---|
Molecular Formula |
C7H5IN2O |
Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-iodo-1,5-dihydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,9H,(H,10,11) |
InChI Key |
DDVYUYCETFUOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC1=O)C(=CN2)I |
Origin of Product |
United States |
Contextualization of 3 Iodo 1h Pyrrolo 3,2 C Pyridin 6 5h One Within Advanced Organic Chemistry
Structural Classification within the Pyrrolo[3,2-c]pyridine Framework
The term "pyrrolopyridine" refers to a bicyclic heterocyclic system composed of a fused pyrrole and pyridine (B92270) ring. Depending on the points of fusion and the position of the nitrogen atom in the six-membered ring, several isomers can exist. mdpi.com The nomenclature [3,2-c] in pyrrolo[3,2-c]pyridine specifies the nature of the ring fusion: the pyrrole ring is fused at its 3- and 2-positions to the 'c' face (the C4-C5 bond) of the pyridine ring. The parent compound of the series is 1H-pyrrolo[3,2-c]pyridine. The title compound is a derivative of this core structure, featuring an iodine atom at position 3 and a carbonyl group (an "-one") at position 6, leading to the tautomeric form 1H-pyrrolo[3,2-c]pyridin-6(5H)-one.
Table 3: Isomeric Forms of Pyrrolopyridines (Azaindoles)
| Isomer Name | Description | Basic Structure |
| Pyrrolo[2,3-b]pyridine | 7-Azaindole | Pyrrole fused to the 2,3-face of pyridine |
| Pyrrolo[2,3-c]pyridine | 6-Azaindole | Pyrrole fused to the 3,4-face of pyridine |
| Pyrrolo[3,2-c]pyridine | 5-Azaindole | Pyrrole fused to the 4,5-face of pyridine |
| Pyrrolo[3,2-b]pyridine | 4-Azaindole | Pyrrole fused to the 3,2-face of pyridine |
| Pyrrolo[3,4-b]pyridine | 2-Azaizoindole | Pyrrole fused to the 2,3-face of pyridine (isoindole type) |
| Pyrrolo[3,4-c]pyridine | 5-Azaizoindole | Pyrrole fused to the 4,5-face of pyridine (isoindole type) |
Research Rationale for Investigating Iodinated Fused Heterocycles
The introduction of an iodine atom onto a heterocyclic scaffold is a deliberate and strategic decision in modern synthetic chemistry. nih.gov Iodinated heterocycles are highly valued as versatile intermediates for several reasons:
Synthetic Handle for Cross-Coupling Reactions: The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. acs.org This allows for the straightforward introduction of a wide variety of substituents (e.g., aryl, alkyl, alkynyl groups) via reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. The synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines has been achieved using Suzuki coupling from a bromo-precursor, a similar halogenated intermediate. semanticscholar.orgnih.gov
Electrophilic Cyclization: Iodine itself can be used as a reagent to promote the formation of heterocyclic rings through electrophilic cyclization. nih.gov This method provides a mild and efficient pathway to construct iodofunctionalized heterocycles from acyclic precursors. nih.gov
Building Block for Molecular Diversity: By serving as a versatile precursor, this compound enables the rapid generation of a library of more complex analogues. Chemists can synthesize this core iodinated structure and then use parallel synthesis techniques to introduce diverse functionalities at the 3-position, which is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. acs.org
The investigation of compounds like this compound is thus driven by the need for efficient and flexible synthetic routes to novel and potentially bioactive molecules.
Established Synthetic Pathways for Pyrrolo[3,2-c]pyridinone Scaffolds
The construction of the fused pyrrolo[3,2-c]pyridinone ring system is a key challenge that has been addressed through various synthetic strategies. These methods often involve the sequential or tandem formation of the pyrrole and pyridine rings.
A notable synthetic route to the core 1H-pyrrolo[3,2-c]pyridine structure begins with commercially available materials like 2-bromo-5-methylpyridine (B20793). semanticscholar.org The synthesis progresses through several key transformations:
Oxidation: The starting pyridine is oxidized, for instance, using m-chloroperbenzoic acid, to form the corresponding pyridine-1-oxide. semanticscholar.org
Nitration: The pyridine-1-oxide undergoes nitration, typically with fuming nitric acid in sulfuric acid, to introduce a nitro group. semanticscholar.org
Formation of a Key Intermediate: The resulting nitro-pyridine oxide is then reacted with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) to create a key vinyl intermediate. semanticscholar.org
Reductive Cyclization: This intermediate is then subjected to reductive cyclization, often using iron powder in acetic acid, to construct the fused pyrrole ring, yielding the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.govsemanticscholar.org
Once the core scaffold is formed, further functionalization, such as iodination, can be carried out.
Annulation Strategies for Fused Ring System Construction
Annulation, or ring-forming, reactions are fundamental to building the bicyclic pyrrolopyridinone system. These strategies can be categorized by which ring is formed last or if they are formed concurrently.
This approach involves constructing the pyrrole ring onto a pre-existing pyridine or pyridinone precursor. A common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov In the context of the target scaffold, this would involve a suitably functionalized aminopyridine or aminopyridinone reacting with a 1,4-dicarbonyl species to close the pyrrole ring. Another versatile method is the Fischer indole (B1671886) synthesis, which can be adapted for pyrrolopyridinones, starting from a pyridylhydrazine.
Palladium-catalyzed [4+1] annulation represents a modern approach for pyrrole synthesis, involving the reaction of α-alkenyl-dicarbonyl compounds with primary amines. mdpi.com This method could be adapted to use an aminopyridinone as the amine component to construct the fused pyrrole ring in a "one-pot" cascade reaction. mdpi.com
Conversely, the pyridine or pyridinone ring can be constructed onto an existing pyrrole molecule. The Hantzsch pyridine synthesis and related multi-component reactions are classic methods for pyridine formation. baranlab.orgacsgcipr.org These reactions typically involve the condensation of an aldehyde, ammonia (B1221849) (or an ammonia source), and two equivalents of a β-ketoester or a related 1,3-dicarbonyl compound. baranlab.org To build the desired fused system, a pyrrole derivative with appropriate functional groups would serve as one of the components in a modified condensation strategy.
Ring expansion reactions, where a pyrrole ring is expanded to a pyridine ring, also offer a potential pathway. For example, single-carbon-atom insertion into pyrrole scaffolds using α-chloro diazirines as carbene precursors has been reported to generate pyridine motifs. researchgate.net
Tandem, or domino, reactions offer an efficient route to complex molecules by performing multiple bond-forming events in a single operation without isolating intermediates. A tandem Michael-aldol reaction, famously known as the Robinson annulation, is a powerful method for creating six-membered rings and could be conceptually applied to form the pyridinone portion of the scaffold. wikipedia.org More specific to the target system, a domino quinazolinone rearrangement-intramolecular ring closure has been developed to generate fused heterocyclic systems, showcasing the power of tandem strategies. nih.gov Such intricate cascades can rapidly build the molecular complexity of the pyrrolo[3,2-c]pyridinone core from simpler starting materials. nih.gov
Condensation Reactions in Pyrrolopyridinone Synthesis
Condensation reactions are central to many of the synthetic strategies for building the pyrrolopyridinone scaffold. These reactions, which form a new bond with the elimination of a small molecule like water, are key to both pyrrole and pyridine ring syntheses.
The Guareschi-Thorpe reaction, for example, is a classic condensation method for synthesizing 2-pyridones. acsgcipr.org It involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. Adapting this reaction by using a pyrrole-based dicarbonyl or cyanoacetamide equivalent could provide a direct route to the fused pyridinone ring. Cyclo-condensation reactions between aminopyrrole carbonitriles and active methylene (B1212753) compounds in the presence of acid have also been shown to be an effective method for producing pyrrolo[2,3-b]pyridines, a related isomer of the target scaffold. ajol.info
The table below summarizes various established synthetic reactions that can be applied or adapted for the synthesis of the pyrrolopyridinone scaffold.
| Reaction Name | Ring Formed | Key Reactants | Description |
| Paal-Knorr Synthesis | Pyrrole | 1,4-Dicarbonyl, Amine | Condensation reaction to form a pyrrole ring from a 1,4-dicarbonyl compound and an amine. organic-chemistry.org |
| Hantzsch Synthesis | Pyridine | β-Ketoester, Aldehyde, Ammonia | A multi-component reaction that condenses reactants to form a dihydropyridine, which is then oxidized. baranlab.org |
| Robinson Annulation | Pyridinone (conceptual) | α,β-Unsaturated Ketone, Ketone | A tandem Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.org |
| Guareschi-Thorpe Reaction | Pyridone | Cyanoacetamide, 1,3-Dicarbonyl | Condensation reaction leading to the formation of a substituted 2-pyridone. acsgcipr.org |
Role of Iodine in Heterocyclic Synthesis
The presence of an iodine atom on a heterocyclic scaffold like pyrrolo[3,2-c]pyridinone is of great synthetic importance. Iodoarenes and iodoheterocycles are highly versatile intermediates in organic synthesis. nih.gov The carbon-iodine bond is the most reactive among the halogens for many important transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
Direct iodination of electron-rich aromatic and heteroaromatic compounds is a common method for introducing iodine. mdpi.com Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent are frequently used. nih.govacs.org The regioselectivity of the iodination depends on the electronic properties of the heterocyclic core. For less reactive or electron-poor substrates, harsher conditions or alternative methods like deprotometalation–iodolysis sequences may be necessary. mdpi.com
Once installed, the iodine atom serves as a "synthetic handle" for a variety of subsequent reactions, most notably transition-metal-catalyzed cross-coupling reactions.
Common Cross-Coupling Reactions Utilizing Iodoheterocycles:
| Coupling Reaction | Reactant Partner | Catalyst | Bond Formed |
| Suzuki Coupling | Organoboron reagent | Palladium | C-C |
| Heck Coupling | Alkene | Palladium | C-C |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C |
| Buchwald-Hartwig Amination | Amine | Palladium | C-N |
| Ullmann Condensation | Alcohol, Amine, Thiol | Copper | C-O, C-N, C-S |
In the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, the 3-iodo intermediate is crucial. For instance, after the formation of a 6-bromo-1H-pyrrolo[3,2-c]pyridine, further functionalization can occur. nih.govsemanticscholar.org A subsequent Suzuki cross-coupling reaction, catalyzed by a palladium complex like Pd(PPh₃)₄, allows for the introduction of various aryl or heteroaryl groups at the 6-position by reacting the bromo-intermediate with a corresponding boronic acid. nih.govsemanticscholar.org If an iodo group were present at the 3-position, it would provide an additional, often more reactive, site for these powerful bond-forming reactions, enabling the synthesis of highly complex and diverse molecular architectures.
Iodine-Mediated and Iodine-Catalyzed Reactions in Heterocycle Formation
Iodine-mediated and iodine-catalyzed reactions are powerful tools in the synthesis of heterocyclic compounds. Molecular iodine (I₂) can act as a mild Lewis acid and an effective catalyst in various organic transformations. In the context of forming heterocyclic cores like pyrrolo[3,2-c]pyridinone, iodine can promote cyclization reactions through electrophilic activation of pi systems. For instance, an I₂-promoted electrophilic cyclization has been successfully used to prepare 3-iodo-1H-pyrrolo[3′,2′:4,5]imidazo-[1,2-a]pyridines and their pyridazine (B1198779) analogues. nih.gov This methodology involves a multicomponent reaction followed by an iodine-promoted cyclization, which simultaneously forms the heterocyclic system and introduces the iodine substituent. nih.gov
Iodine-catalyzed reactions often proceed under mild conditions and can offer high regioselectivity. The use of catalytic amounts of iodine aligns with green chemistry principles by reducing waste and avoiding the use of more toxic heavy metal catalysts. While a direct iodine-catalyzed synthesis of the this compound is not explicitly detailed in the provided literature, the principles of iodine-catalyzed heterocycle formation are broadly applicable.
Hypervalent Iodine Reagents in Functionalization and Cyclization
Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are versatile and powerful oxidizing agents used in a wide array of organic transformations, including the functionalization and cyclization of heterocyles. These reagents are known for their ability to facilitate intramolecular cyclizations to form nitrogen-containing heterocycles.
For example, hypervalent iodine reagents can be employed in oxidative C-N bond formation, which is a key step in the synthesis of many heterocyclic cores. While a specific application to the pyrrolo[3,2-c]pyridinone system is not provided, the general reactivity of hypervalent iodine reagents suggests their potential utility. They can activate a precursor molecule to induce cyclization, and in some cases, can also be involved in the introduction of functional groups that could be later converted to an iodo group.
Mechanistic Aspects of Iodine-Involved C-X Bond Formations (where X is a heteroatom)
The formation of a carbon-heteroatom bond involving iodine typically proceeds through an electrophilic addition mechanism. In the case of iodine-mediated cyclization, molecular iodine (I₂) acts as an electrophile that attacks a double or triple bond in the substrate, forming a cyclic iodonium (B1229267) ion intermediate. This intermediate is then susceptible to nucleophilic attack by a heteroatom (like nitrogen) within the same molecule, leading to cyclization and the formation of the heterocyclic ring.
In the context of direct iodination of an existing heterocycle, the mechanism can vary. For electron-rich aromatic systems, electrophilic aromatic substitution is common. For some heterocyclic systems, radical-based C-H iodination protocols have been developed. For instance, a radical-based direct C-H iodination has been reported for quinolines and quinolones, which shows C3 selectivity. rsc.orgscispace.com This approach often involves the use of an oxidizing agent to generate an iodine radical, which then attacks the heterocyclic ring. The regioselectivity is dictated by the electronic properties and steric environment of the heterocyclic core.
Targeted Iodination Strategies for the Pyrrolo[3,2-c]pyridinone Core
Regioselective Introduction of Iodine Substituents
The regioselective introduction of an iodine substituent onto the pyrrolo[3,2-c]pyridinone core is a critical step in the synthesis of this compound. Based on analogous heterocyclic systems, direct C-H iodination at the C3 position is a plausible strategy. For related structures like quinolines and quinolones, radical-based iodination protocols have demonstrated high regioselectivity for the C3 position. rsc.orgscispace.com Such a reaction on the 1H-pyrrolo[3,2-c]pyridin-6(5H)-one core would likely proceed with similar selectivity due to the electronic nature of the pyrrole ring within the fused system.
The table below summarizes the regioselective iodination of various heterocyclic compounds, which can serve as a model for the pyrrolo[3,2-c]pyridinone core.
| Heterocycle | Iodination Product | Selectivity | Reference |
| Quinoline | 3-Iodoquinoline | C3 | rsc.orgscispace.com |
| Quinolone | 3-Iodoquinolone | C3 | rsc.orgscispace.com |
| Pyridone | 3- and 5-Iodopyridone | C3 and C5 | rsc.orgscispace.com |
| Dimethyl Uracil | 5-Iododimethyl Uracil | C5 | rsc.orgscispace.com |
Precursor Design for Selective 3-Iodo Substitution
The design of the precursor molecule is crucial for achieving selective 3-iodo substitution. A plausible synthetic route to this compound would start with the synthesis of the 1H-pyrrolo[3,2-c]pyridine core. A reported synthesis of a related analogue, 6-bromo-1H-pyrrolo[3,2-c]pyridine, provides a viable starting point. semanticscholar.org This synthesis begins with commercially available 2-bromo-5-methylpyridine and proceeds through several steps to construct the fused pyrrole ring. semanticscholar.org
Once the 1H-pyrrolo[3,2-c]pyridin-6(5H)-one precursor is obtained, direct iodination can be attempted. The presence of the lactam functionality in the pyridinone ring may influence the reactivity and regioselectivity of the iodination. If direct iodination is not successful or lacks the desired regioselectivity, an alternative strategy would be to introduce a directing group at the N1 position of the pyrrole ring to guide the iodine to the C3 position. After iodination, this directing group can be removed to yield the final product.
Green Chemistry Considerations in Synthetic Design
The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several green chemistry considerations can be incorporated. The use of iodine as a catalyst, rather than stoichiometric reagents, is a key green approach. Iodine is an inexpensive and relatively non-toxic element, making it an environmentally benign choice compared to many heavy metal catalysts.
Furthermore, the development of one-pot or multicomponent reactions for the synthesis of the pyrrolo[3,2-c]pyridinone core can significantly improve the atom economy and reduce the number of synthetic steps, thereby minimizing waste generation. The use of safer solvents and reaction conditions, such as aqueous media or solvent-free reactions where possible, would also contribute to a greener synthetic process.
Solvent-Free and Microwave-Assisted Protocols
The principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of conventional solvents and employ alternative energy sources like microwave irradiation. mdpi.commdpi.com These techniques are particularly advantageous in the synthesis of nitrogen-containing heterocycles, offering significantly reduced reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods. nih.govrsc.org
Microwave-assisted synthesis has been effectively applied to produce a variety of fused heterocyclic systems analogous to the pyrrolo[3,2-c]pyridine core. For instance, the one-pot, multi-component synthesis of pyrazolo[3,4-b]pyridine derivatives is markedly accelerated under microwave irradiation, leading to higher yields in a fraction of the time required by conventional heating. nih.govmdpi.com Similarly, new hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate skeletons have been prepared using microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions under solvent-free conditions. doaj.org
The synthesis of various pyrrole and fused pyrrole derivatives has been successfully achieved under solvent-free or microwave conditions. rsc.orgresearchgate.net For example, a one-pot, three-component reaction to create highly functionalized pyridine derivatives demonstrated moderate to good yields with substantially shorter reaction times under microwave irradiation compared to conventional heating. nih.gov
<
| Heterocyclic System | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | Microwave Irradiation | 10-15 min | 85-94% | nih.govmdpi.com |
| Conventional Heating | 6-8 h | 70-85% | ||
| 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Microwave Irradiation | 5-10 min | Moderate to Good | nih.gov |
| Conventional Heating | 2-4 h |
Development of Sustainable Methodologies for Iodinated Heterocycles
Iodinated heterocycles are crucial intermediates in the synthesis of a wide range of pharmaceutical and bioactive compounds. nih.gov Traditional methods for their synthesis, however, often rely on harsh and toxic reagents, such as strong acids (sulfuric acid, nitric acid) and potent oxidizing agents. nih.govnih.gov This has driven the development of greener, more sustainable alternatives that are safer and more environmentally friendly. energetic-materials.org.cn
A significant advancement in this area is the use of solvent-free mechanochemistry for the iodination of nitrogen heterocycles. nih.gov This approach involves the mechanical grinding of the substrate with molecular iodine (I₂) and a co-reagent, such as silver nitrate (B79036) (AgNO₃), at room temperature. nih.gov This method avoids the use of bulk toxic solvents and generates the reactive electrophilic iodinating species in situ. nih.gov The key advantages of this technique include very short reaction times (often 20–30 minutes), high product yields, a simple setup, and environmentally benign conditions. nih.gov
This solvent-free grinding method has been successfully applied to the C5-iodination of pyrimidine (B1678525) derivatives, which are structurally related to the pyridine part of the target compound. nih.gov The reaction proceeds efficiently, providing the desired iodinated products in high yields.
<
| Substrate | Iodinating System | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Uracil | I₂ / AgNO₃ | 30 | 90% | nih.gov |
| Cytosine | I₂ / AgNO₃ | 30 | 70% |
Other green approaches to iodination include the use of hypervalent iodine reagents, which are less toxic and can facilitate reactions under mild conditions. mdpi.com Molecular iodine can also be used as a catalyst or a reagent in combination with eco-friendly oxidants, further reducing the environmental footprint of these important transformations. mdpi.commdpi.com The focus of these sustainable methodologies is to improve the atom economy and develop processes that are both efficient and environmentally responsible. energetic-materials.org.cn
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the molecular architecture can be assembled.
¹H and ¹³C NMR for Detailed Structural Elucidation
The ¹H NMR spectrum of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one is expected to provide information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, aromatic protons will resonate at different frequencies than those attached to the pyrrolo and pyridinone rings. The integration of the signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity), governed by spin-spin coupling (J), reveal the number of adjacent protons.
Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., C=O, aromatic C-I, etc.) and its hybridization state.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Pyrrole) | 10.0 - 12.0 | Singlet (broad) | - |
| NH (Pyridinone) | 7.5 - 8.5 | Singlet (broad) | - |
| Aromatic CH | 7.0 - 8.0 | Doublet/Multiplet | 7.0 - 9.0 |
| Pyrrole (B145914) CH | 6.5 - 7.5 | Singlet/Doublet | 2.0 - 4.0 |
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Pyridinone) | 160 - 170 |
| Quaternary Carbon (C-I) | 80 - 90 |
| Aromatic/Heterocyclic C | 110 - 150 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, helping to trace out the connectivity of the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.
Determination of Molecular Weight and Formula
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound. The presence of iodine, with its characteristic isotopic pattern, would be readily identifiable.
Interactive Data Table: Molecular Weight and Formula
| Property | Value |
| Molecular Formula | C₇H₅IN₂O |
| Exact Mass | 259.9446 |
| Molecular Weight | 260.03 |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the connectivity of the atoms. For this compound, characteristic fragmentation would likely involve the loss of the iodine atom, carbon monoxide from the pyridinone ring, and other cleavages of the bicyclic ring system. Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups within this compound. The infrared spectrum reveals absorption bands corresponding to the specific vibrational frequencies of the bonds present in the molecule.
The key functional groups expected to produce distinct signals include the N-H bond of the pyrrole and lactam moieties, the carbonyl (C=O) group of the lactam ring, the C-I bond, and the various bonds within the aromatic fused ring system (C-H, C=C, and C-N).
The N-H stretching vibrations are typically observed as a broad band in the region of 3400-3200 cm⁻¹, characteristic of amides and amines. The carbonyl group of the cyclic amide (lactam) is expected to show a strong absorption band in the range of 1700-1650 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C and C-N stretching vibrations within the heterocyclic rings are found in the 1600-1400 cm⁻¹ fingerprint region. The presence of the iodine atom can be inferred from the C-I stretching vibration, which typically appears at lower frequencies, in the range of 600-500 cm⁻¹.
Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Pyrrole/Lactam) | Stretching | 3400 - 3200 | Medium-Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |
| C=O (Lactam) | Stretching | 1700 - 1650 | Strong |
| C=C / C=N (Aromatic Rings) | Stretching | 1600 - 1450 | Medium-Variable |
| N-H | Bending | 1650 - 1550 | Medium |
| C-N | Stretching | 1350 - 1200 | Medium |
| C-I | Stretching | 600 - 500 | Weak-Medium |
Raman Spectroscopy Applications
Raman spectroscopy serves as a complementary technique to FTIR. While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide valuable information about the vibrations of the C=C bonds in the aromatic system and the C-I bond, which may show weak absorption in FTIR. The symmetric vibrations of the fused heterocyclic core would also be expected to be Raman active, offering a more complete vibrational profile of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. uzh.ch
Analysis of Electronic Transitions and Conjugation within the Fused System
The fused pyrrolo[3,2-c]pyridinone core of the molecule constitutes a conjugated system, which gives rise to characteristic electronic transitions. The primary transitions expected in the UV-Vis spectrum are π → π* and n → π* transitions. libretexts.org
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically of high intensity (high molar absorptivity) and are characteristic of conjugated systems. As the extent of conjugation increases, the energy required for this transition decreases, leading to absorption at longer wavelengths (a bathochromic or red shift). libretexts.org For this compound, the fused aromatic rings provide an extended π-electron system, which is expected to result in strong absorption bands in the UV region.
The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. uzh.ch These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. The carbonyl group and the nitrogen atoms in the heterocyclic system are potential sites for n → π* transitions. The analysis of these absorption bands helps to confirm the electronic environment and the extent of conjugation within the molecule.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition and purity.
For this compound, with the molecular formula C₇H₅IN₂O, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 260.03 g/mol
Carbon (C): (7 * 12.01) / 260.03 * 100% = 32.33%
Hydrogen (H): (5 * 1.01) / 260.03 * 100% = 1.94%
Iodine (I): 126.90 / 260.03 * 100% = 48.80%
Nitrogen (N): (2 * 14.01) / 260.03 * 100% = 10.78%
Oxygen (O): 16.00 / 260.03 * 100% = 6.15%
A close correlation between the experimentally determined percentages and these calculated values provides strong evidence for the identity and purity of the synthesized compound.
Theoretical Elemental Composition of C₇H₅IN₂O
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 7 | 84.07 | 32.33 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 1.94 |
| Iodine | I | 126.90 | 1 | 126.90 | 48.80 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 10.78 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.15 |
| Total | 260.04 | 100.00 |
Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a compound and for its isolation. synhet.com For this compound, a reversed-phase HPLC method would typically be employed. In this method, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18-silica) and eluted with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid).
The purity of the sample is determined by monitoring the eluent with a detector, commonly a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. A pure compound should ideally yield a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks would indicate impurities. The retention time—the time it takes for the compound to travel through the column—is a characteristic feature under specific conditions. By integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks, the percentage purity can be accurately determined. HPLC can also be used on a preparative scale to isolate the pure compound from a reaction mixture.
Chemometric Approaches for Spectroscopic Data Analysis
In the analysis of complex spectroscopic data, where subtle spectral variations can correspond to significant structural differences, chemometric methods provide powerful tools for data reduction and interpretation. frontiersin.orgnih.gov These multivariate statistical techniques can distill large datasets into understandable patterns, revealing underlying relationships between the data points. researchgate.net For a molecule like this compound and its potential isomers or degradation products, chemometrics offers a robust avenue for analysis.
Principal Component Analysis (PCA) is a cornerstone of unsupervised chemometric analysis, widely employed to simplify complex datasets by reducing their dimensionality with minimal loss of information. nih.govnih.gov This is achieved by transforming the original variables into a new set of uncorrelated variables known as principal components (PCs). mdpi.com The first principal component (PC1) accounts for the largest possible variance in the dataset, and each succeeding component accounts for as much of the remaining variance as possible. nih.gov
In the context of spectroscopic analysis of this compound, PCA can be applied to datasets obtained from techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), or Raman spectroscopy. While direct research applying PCA to this specific compound is not extensively documented, the principles of its application for structural feature differentiation of analogous heterocyclic compounds are well-established.
For instance, a hypothetical study involving the synthesis of this compound might yield the desired product along with isomeric impurities or related analogues. Differentiating these closely related structures using individual spectra can be challenging due to overlapping signals. nii.ac.jp By applying PCA to a collection of spectra from different synthesis batches, it becomes possible to identify patterns that distinguish the target molecule from its isomers.
The output of a PCA is typically visualized through score plots and loading plots. The score plot displays the distribution of the samples (in this case, the different spectra) along the principal components. Clusters of points on the score plot would indicate samples with similar spectroscopic (and thus structural) characteristics. Outliers in the score plot could signify a failed synthesis or the presence of significant impurities.
The loading plot reveals the contribution of the original variables (e.g., specific chemical shifts in NMR or wavenumbers in IR spectroscopy) to each principal component. By examining the loadings, one can identify the spectral regions that are most influential in differentiating between the samples. For example, a high loading for a particular NMR chemical shift on PC1 would suggest that variations in the chemical environment of the corresponding proton or carbon are a primary source of differentiation among the analyzed samples. This could be instrumental in distinguishing between positional isomers where the iodine atom is located at a different position on the pyrrolopyridinone scaffold.
A hypothetical dataset for PCA of this compound and two of its potential isomers could be conceptualized as follows:
| Sample ID | Isomer Type | PC1 Score | PC2 Score |
| Sample 1 | Target Compound | 2.5 | 1.2 |
| Sample 2 | Target Compound | 2.8 | 1.5 |
| Sample 3 | Isomer A | -1.5 | 2.1 |
| Sample 4 | Isomer A | -1.7 | 2.3 |
| Sample 5 | Isomer B | 0.2 | -3.1 |
| Sample 6 | Isomer B | 0.4 | -3.4 |
This is a hypothetical data table for illustrative purposes.
In this hypothetical scenario, the score plot of PC1 versus PC2 would show three distinct clusters, each corresponding to one of the isomeric forms. The separation along the PC axes would be driven by the spectral features that differ most significantly between the isomers, as would be detailed in the corresponding loading plots.
The application of PCA is not limited to quality control and isomer differentiation. It can also be a valuable tool in studying the dynamics of the molecule, such as conformational changes or interactions with other molecules, by analyzing the spectral changes over time or under different conditions. The power of PCA lies in its ability to provide a simplified, yet informative, overview of complex spectroscopic data, thereby facilitating a deeper understanding of the structural features of this compound.
Mechanistic Investigations of Pyrrolo 3,2 C Pyridin 6 5h One Formation and Functionalization
Reaction Pathway Elucidation for Fused Pyrrolopyridinones
The formation of fused pyrrolopyridinones, such as the 1H-pyrrolo[3,2-c]pyridin-6(5H)-one core structure, is believed to proceed through a series of well-orchestrated chemical steps. While specific studies on this exact scaffold are not extensively detailed in the available literature, the mechanism can be inferred from general principles of electrophilic cyclization reactions common in heterocyclic synthesis. nih.gov These reactions typically involve the electrophilic activation of a carbon-carbon triple or double bond, followed by an intramolecular nucleophilic attack from a suitably positioned group, culminating in the formation of the heterocyclic ring system. nih.govnih.gov
Intermediate Identification and Trapping Experiments
The direct observation and characterization of reaction intermediates are paramount for validating any proposed mechanistic pathway. In the context of fused heterocycle synthesis, intermediates are often transient and highly reactive, necessitating specialized techniques for their detection. One common strategy is the use of trapping experiments, where a reagent is introduced to intercept and react with a short-lived intermediate, forming a stable, characterizable product. whiterose.ac.ukresearchgate.net
For iodocyclization reactions leading to heterocyclic systems, the formation of a cyclic iodonium (B1229267) intermediate is a widely accepted mechanistic step. acs.org This electrophilic attack by an iodine species on an alkyne or alkene triggers the cyclization process. While direct trapping of the iodonium ion in this specific pyrrolopyridinone synthesis is not documented, the principle has been demonstrated in numerous related transformations. For instance, in the iodocyclization of 2-phenethynylanisole, the mechanism is understood to proceed via a cyclic iodonium intermediate which then undergoes nucleophilic attack by the ether functionality. acs.org
Furthermore, the potential for radical intermediates in iodination reactions opens another avenue for investigation. rsc.org Radical trapping experiments, often employing agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), can provide evidence for the presence of radical species. scielo.org.mx Such experiments have been used to confirm radical pathways in various organic reactions, including those involving iodine. researchgate.netacs.org
Table 1: Plausible Intermediates in Fused Pyrrolopyridinone Formation
| Intermediate Type | Description | Method of Investigation |
| Iodonium Ion | A three-membered ring containing a positively charged iodine atom, formed by the electrophilic attack of iodine on a C-C multiple bond. | Inferred from product structures; studied in related iodocyclization reactions. acs.org |
| Vinylic Cation | A carbocation where the positive charge is on a double-bonded carbon, potentially formed after the opening of the iodonium ring. | Inferred from mechanistic proposals of electrophilic cyclizations. nih.gov |
| Radical Species | Atoms or molecules with unpaired electrons, potentially generated through single-electron transfer (SET) processes involving iodine. | Investigated using radical trapping agents (e.g., TEMPO, DMPO) and EPR spectroscopy in related systems. researchgate.netscielo.org.mx |
Transition State Analysis and Energy Profiles
Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers powerful tools to map the energy landscape of a reaction. mdpi.comresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile provides critical insights into the reaction's feasibility, rate-determining steps, and the stability of intermediates. e3s-conferences.orge3s-conferences.org
Transition state calculations can elucidate the specific geometry of the highest-energy point along the reaction coordinate, helping to understand steric and electronic effects that govern reactivity and selectivity. e3s-conferences.org For cyclization reactions, these calculations can predict whether a reaction is thermodynamically and kinetically favorable and can help rationalize the formation of specific ring sizes or stereoisomers. e3s-conferences.org While a specific transition state analysis for the formation of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one has not been reported, DFT studies on related heterocyclic formations and iodine-mediated reactions provide a framework for understanding the process. For example, theoretical studies have been used to investigate the mechanism of triiodide ion formation from iodine and iodide, a relevant process in many iodination reactions. researchgate.net
Mechanistic Role of Iodine in C-C and C-N Bond Formations
Iodine's role in the synthesis of this compound and related heterocycles is not merely as a substituent but as an active participant in the key bond-forming reactions that construct the fused ring system. Its versatility allows it to function as an electrophile, an oxidizing agent, and a catalyst, often under mild and metal-free conditions. nih.govmdpi.com
Iodine as an Oxidizing Agent and Catalyst
Molecular iodine (I₂) and hypervalent iodine reagents (e.g., PIDA, PIFA) are widely recognized for their ability to mediate oxidative coupling reactions, which are essential for forming C-C and C-N bonds. researchgate.netchim.itresearchgate.net In these transformations, iodine acts as an oxidant, accepting electrons to facilitate the coupling of nucleophilic partners.
As a catalyst, molecular iodine is particularly attractive due to its low cost, low toxicity, and ease of handling. researchgate.net It can activate substrates and participate in catalytic cycles. For instance, in reactions using DMSO as a co-oxidant, iodine can catalyze C(sp³)–H/N–H oxidative cross-coupling. In a proposed mechanism, an intermediate eliminates hydrogen iodide (HI), which is then re-oxidized to I₂ by DMSO, thus regenerating the catalyst for the next cycle. mdpi.com This catalytic activity has been harnessed for the synthesis of numerous nitrogen-containing heterocycles. nih.govnih.govchemrxiv.org Hypervalent iodine reagents are also potent oxidants used to construct a wide array of heterocyclic compounds through oxidative C-N and C-C bond formation. chim.itacs.org
Table 2: Functions of Iodine in Bond Formation
| Function | Reagent Type | Description | Example Application |
| Electrophile | Molecular Iodine (I₂) | Activates C-C multiple bonds via formation of an iodonium ion, initiating intramolecular cyclization. nih.gov | Synthesis of iodo-functionalized heterocycles. nih.govrsc.org |
| Oxidant | Hypervalent Iodine (e.g., PIDA, PhI(OAc)₂) | Promotes oxidative coupling by accepting electrons, often in stoichiometric amounts. researchgate.net | Synthesis of azirines from enamines; formation of various five-membered heterocycles. chim.it |
| Catalyst | Molecular Iodine (I₂) | Facilitates reactions in sub-stoichiometric amounts, often regenerated by a co-oxidant (e.g., DMSO, O₂). mdpi.comresearchgate.net | Iodine-catalyzed oxidative C-C and C-N bond formation. mdpi.comnih.gov |
Exploration of Radical Pathways in Iodination Reactions
While many iodine-mediated reactions are explained by ionic (polar) mechanisms involving electrophilic attack, the involvement of radical pathways is an increasingly recognized alternative. acs.org The relatively weak I-I bond can undergo homolytic cleavage under thermal or photochemical conditions to generate iodine radicals (I•). scielo.org.mx These radicals can initiate chain reactions, leading to the functionalization of substrates.
Evidence for radical mechanisms often comes from radical trapping experiments and the observation of reaction initiation by radical initiators or light. researchgate.net A radical-based direct C–H iodination protocol has been developed for various nitrogen heterocycles, including pyridones. rsc.org This suggests that the iodination step in the synthesis of the target molecule could potentially proceed through a radical mechanism under certain conditions. Furthermore, electrochemical studies have provided direct evidence for the generation of iodine radical intermediates during the oxidation of iodide. scielo.org.mx Hypervalent iodine(III) reagents have also been shown to participate in radical C-H functionalization, where an iodanyl radical abstracts a hydrogen atom to generate a carbon-centered radical, which is subsequently trapped. acs.org
Influence of Triiodide Ions in Reaction Mechanisms
In reactions where molecular iodine (I₂) is used in the presence of an iodide salt (I⁻), the formation of the triiodide ion (I₃⁻) is inevitable. researchgate.netwikipedia.org The triiodide ion exists in equilibrium with I₂ and I⁻ and can significantly influence the reaction environment and mechanism. abertay.ac.uk
I₃⁻ is a less powerful electrophile than I₂. Its presence can moderate the reactivity of the iodinating system. The equilibrium acts as a reservoir for molecular iodine, maintaining a low, steady concentration which can be beneficial for controlling the reaction rate and preventing side reactions. The charge transport properties in iodide/triiodide systems, crucial for applications like dye-sensitized solar cells, are based on a bond-exchange mechanism between I⁻ and I₃⁻, highlighting the dynamic nature of these species. qub.ac.uknih.gov While the specific role of triiodide in the synthesis of pyrrolo[3,2-c]pyridin-6(5H)-ones has not been explicitly studied, its presence could affect the kinetics and outcome of the iodocyclization step by influencing the effective concentration of the more electrophilic I₂.
Computational Chemistry and Quantum Mechanical Analysis
Geometric and Electronic Structure Determination using Density Functional Theory (DFT)
Density Functional Theory is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it a standard tool for studying organic molecules. A typical DFT analysis involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the electronic energy of the molecule.
A primary step in computational analysis is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the lowest energy conformation, representing the molecule's most stable structure. From this optimized geometry, precise bond lengths and bond angles can be extracted. These parameters are fundamental to understanding the molecule's three-dimensional shape and steric environment. For 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one, this would reveal the planarity of the fused ring system and the spatial orientation of the iodine and oxygen substituents.
Table 1: Hypothetical Optimized Bond Lengths for this compound (Note: The following data is illustrative as specific computational results for this molecule were not found in the searched literature.)
| Bond | Predicted Length (Å) |
|---|---|
| C3-I | 2.10 |
| C=O | 1.23 |
| N1-H | 1.01 |
| C2-C3 | 1.38 |
Table 2: Hypothetical Optimized Bond Angles for this compound (Note: The following data is illustrative as specific computational results for this molecule were not found in the searched literature.)
| Angle | Predicted Angle (°) |
|---|---|
| C2-C3-I | 125.0 |
| C5-C6-O | 121.5 |
| C7-N1-H | 128.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sigmaaldrich.com
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative as specific computational results for this molecule were not found in the searched literature.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.80 |
| HOMO-LUMO Gap | 4.70 |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen, and are indicative of sites susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. The MEP map is invaluable for predicting intermolecular interactions and the reactive sites of a molecule.
Stability and Aromaticity Assessment
The stability and aromaticity of a cyclic molecule are interconnected properties that significantly influence its chemical behavior.
Computational methods can be used to calculate key thermodynamic parameters that define a molecule's stability. These include the total electronic energy, enthalpy of formation, and Gibbs free energy. By calculating these values, the thermodynamic stability of this compound can be quantified. Furthermore, by comparing the energies of different isomers or conformers, the most thermodynamically favorable structure can be identified. These calculations are essential for predicting the spontaneity of reactions and the position of chemical equilibria involving the compound.
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
NBO analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. For this compound, an NBO analysis would quantify the delocalization of electron density between the fused pyrrole (B145914) and pyridinone rings. It would specifically elucidate the interactions involving the lone pairs of the nitrogen and oxygen atoms, the π-systems of the rings, and the influence of the electron-withdrawing iodine substituent. This analysis would provide quantitative data on donor-acceptor interactions, which are crucial for understanding the molecule's stability and reactivity, but specific data is not currently available.
Prediction of Spectroscopic Properties
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.
Theoretical Vibrational Frequencies (FTIR)
Computational methods, such as DFT using the B3LYP functional, are commonly employed to calculate the vibrational frequencies of molecules. These theoretical spectra aid in the assignment of experimental FTIR bands. For the target compound, calculations would predict the characteristic stretching frequencies for the N-H bond of the pyrrole ring, the C=O group of the lactam, the C-N bonds, and the C-I bond. While general frequency regions for these functional groups are known, a precise theoretical spectrum for this compound has not been published.
UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)
TD-DFT is a standard method for calculating the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions. A TD-DFT study of this compound would identify the key π→π* and n→π* transitions responsible for its UV-Vis absorption, offering insights into its chromophoric system. Such computational data is essential for understanding the molecule's photophysical properties, but specific studies on this compound are absent from the literature.
Computed NMR Chemical Shifts (e.g., GIAO-B3LYP)
The Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT functionals like B3LYP, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. These calculations provide a powerful complement to experimental NMR data for structure elucidation. A theoretical NMR study would predict the chemical shifts for all hydrogen and carbon atoms in this compound, clarifying the electronic environment of each nucleus as influenced by the fused ring system and the iodine substituent. At present, no such computational NMR data has been reported.
Reaction Mechanism Simulation and Energy Profile Calculations
Computational modeling is a key tool for investigating the pathways of chemical reactions, identifying transition states, and determining activation energies. For the synthesis or further functionalization of this compound, these simulations could map out the entire reaction coordinate.
Identification of Rate-Determining Steps
By calculating the energy profile of a proposed reaction mechanism, computational analysis can pinpoint the transition state with the highest energy barrier. This step is identified as the rate-determining step of the reaction, providing crucial information for optimizing reaction conditions. However, no published studies have performed these energy profile calculations for reactions involving the formation or transformation of this compound.
Computational Design of Pyrrolo[3,2-c]pyridinone Derivatives
The computational design of derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold is a key strategy in modern medicinal chemistry to develop novel therapeutic agents. nih.gov This approach utilizes the rigid structure of the pyrrolo[3,2-c]pyridine core to restrict the conformational flexibility of molecules, which can lead to improved binding affinity and selectivity for biological targets. nih.gov
One prominent strategy involves using the 1H-pyrrolo[3,2-c]pyridine scaffold as a bioisostere or a constrained analog of known bioactive molecules. For instance, researchers have designed a series of 1H-pyrrolo[3,2-c]pyridine derivatives to act as colchicine-binding site inhibitors (CBSIs) with potential anticancer activities. nih.govsemanticscholar.org In this design, the rigid heterocyclic system was used to replace the flexible cis-olefin bond of combretastatin A-4 (CA-4), a potent tubulin inhibitor, to lock the molecule in its bioactive configuration. nih.govsemanticscholar.org This "configuration-constrained" strategy aimed to discover new and potent CBSIs by creating a library of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.govsemanticscholar.org
Molecular docking studies are integral to this design process. By computationally placing the designed molecules into the crystal structure of the target protein (e.g., tubulin), researchers can predict binding modes and interactions. For example, docking studies showed that designed 1H-pyrrolo[3,2-c]pyridine derivatives could fit into the colchicine-binding site of tubulin, with the pyrrolo[3,2-c]pyridine core overlapping with key structural elements of known inhibitors. semanticscholar.org These computational predictions help to prioritize which derivatives to synthesize and test, saving significant time and resources. semanticscholar.org
Similarly, new series of diarylureas and diarylamides featuring the 1H-pyrrolo[3,2-c]pyridine scaffold have been designed and synthesized to exhibit antiproliferative activities against melanoma cell lines. nih.gov The design of such compounds often involves creating a focused library of derivatives to explore the structure-activity relationship (SAR), where different substituents are systematically placed on the core scaffold to optimize biological activity. nih.gov
Virtual screening is a powerful computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This process significantly narrows down the number of molecules that need to be synthesized and tested experimentally. researchgate.netnih.govresearchgate.net For scaffolds like pyrrolo[3,2-c]pyridinone, virtual screening can be performed using either ligand-based or structure-based approaches.
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS (often through molecular docking) is employed. A library of compounds, which can include commercially available databases or virtually generated molecules based on the pyrrolo[3,2-c]pyridinone core, is docked into the active site of the target. The compounds are then ranked based on a scoring function that estimates the binding affinity. nih.govresearchgate.net For example, in the search for inhibitors of Mycobacterium tuberculosis DNA gyrase B, a virtual screening of over 20,000 natural products was conducted, leading to the identification of a promising pyrrolo-based scaffold. nih.govresearchgate.net
Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but known active ligands exist, LBVS methods like pharmacophore modeling can be used. A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. dovepress.com This model is then used as a 3D query to search compound databases for molecules that match these features. dovepress.commdpi.com
Library Design: The design of a chemical library is crucial for successful screening. For the this compound scaffold, the iodine atom at the 3-position serves as a versatile chemical handle. It allows for the creation of a diverse library of derivatives through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. researchgate.netmdpi.com This enables the systematic introduction of a wide range of substituents at this position to explore the chemical space and optimize interactions with a target.
A designed library of 1H-pyrrolo[3,2-c]pyridine derivatives was synthesized to evaluate their potential as tubulin inhibitors. nih.gov The antiproliferative activity of this library was tested against several cancer cell lines, with some compounds showing potent activity. nih.govsemanticscholar.org The results from such a screen provide valuable SAR data that guides the next cycle of computational design and optimization.
Table 1: Antiproliferative Activity of a Designed Library of 1H-pyrrolo[3,2-c]pyridine Derivatives
This table showcases the results from a study where a library of compounds based on the pyrrolo[3,2-c]pyridine scaffold was designed and evaluated. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher potency.
Data sourced from a study on designed 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.govsemanticscholar.org
Derivatization and Functionalization Strategies for Structural Modification
Post-Synthetic Modification of the Pyrrolo[3,2-c]pyridin-6(5H)-one Core
Post-synthetic modification of the core heterocyclic structure is a powerful strategy to generate libraries of analogs from a common intermediate. For 3-iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one, this primarily involves reactions at the C-3 and N-5 positions.
The carbon-iodine bond at the C-3 position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, thereby enabling extensive exploration of the chemical space around this core.
One of the most widely employed methods for the functionalization of aryl and heteroaryl halides is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of the iodo-substituted pyrrolopyridinone with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. Research on the closely related 3-iodo-2-formyl-1-tosylpyrroles has demonstrated efficient coupling with a diverse range of arylboronic acids, including electron-rich, electron-poor, hindered, and heterocyclic variants, using a PdCl2(dppf) catalyst system. researchgate.net This suggests that this compound would be a suitable substrate for similar transformations, allowing for the introduction of various aryl and heteroaryl moieties at the C-3 position. A study on 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives has successfully demonstrated the use of Suzuki cross-coupling to introduce various aryl and heteroaryl groups, further supporting the feasibility of this approach for the iodo-analog. nih.gov
The Heck reaction provides a method for the formation of carbon-carbon bonds between the C-3 position and alkenes. This palladium-catalyzed reaction typically involves the reaction of the aryl iodide with an alkene in the presence of a base. This would lead to the formation of 3-alkenyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one derivatives, which can be further modified.
For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. This reaction couples the 3-iodo-pyrrolopyridinone with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This allows for the synthesis of 3-alkynyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one derivatives, which are valuable precursors for further transformations.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a variety of amine functionalities at the C-3 position. This palladium-catalyzed reaction couples the 3-iodo derivative with a primary or secondary amine in the presence of a base and a suitable phosphine (B1218219) ligand.
| Reaction | Reagents | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Heteroarylboronic acid, Pd catalyst, Base | 3-Aryl/Heteroaryl-pyrrolopyridinone |
| Heck Reaction | Alkene, Pd catalyst, Base | 3-Alkenyl-pyrrolopyridinone |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-pyrrolopyridinone |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base, Ligand | 3-Amino-pyrrolopyridinone |
The nitrogen atom of the pyridinone ring (N-5) is a nucleophilic center that can be readily functionalized through alkylation and acylation reactions. This provides a secondary site for introducing diversity into the molecule.
N-Alkylation can be achieved by treating the 1H-pyrrolo[3,2-c]pyridin-6(5H)-one with an alkyl halide in the presence of a base. A variety of alkyl groups, including simple alkyl chains, substituted alkyl groups, and benzylic groups, can be introduced at this position. For instance, studies on the related pyrrolo[3,4-c]pyridine-1,3-dione scaffold have shown successful N-alkylation using various alkyl halides and a base. semanticscholar.org
N-Acylation introduces an acyl group onto the N-5 nitrogen. This is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a catalyst. This modification can be used to introduce a range of functional groups and to modulate the electronic properties of the pyrrolopyridinone ring system.
Strategies for Diversification of Substituents
Building upon the primary functionalization strategies, a multitude of substituents can be introduced to create a diverse library of compounds for structure-activity relationship (SAR) studies.
The introduction of aromatic and heteroaromatic rings is a common strategy in medicinal chemistry to enhance binding interactions with biological targets. As mentioned, the Suzuki-Miyaura coupling is a highly effective method for this purpose. A wide range of commercially available or readily synthesized aryl and heteroaryl boronic acids can be utilized to introduce moieties such as phenyl, pyridyl, thienyl, furyl, and pyrazolyl groups at the C-3 position. researchgate.netnih.gov
As discussed in section 6.1.2, alkylation and acylation at the N-5 position are key strategies for diversification. The choice of alkylating and acylating agents allows for the introduction of a vast array of functional groups. For example, alkyl halides containing additional functional groups such as esters, nitriles, or protected amines can be used to introduce handles for further derivatization. Similarly, a wide variety of acyl chlorides and anhydrides can be employed to introduce different acyl moieties.
| Position | Reaction Type | Example Reagents | Introduced Moiety |
| C-3 | Suzuki-Miyaura Coupling | Phenylboronic acid, 2-Pyridylboronic acid | Phenyl, Pyridyl |
| C-3 | Heck Reaction | Styrene, Ethyl acrylate | Styrenyl, Ethyl acrylyl |
| C-3 | Sonogashira Coupling | Phenylacetylene, Propargyl alcohol | Phenylethynyl, 3-Hydroxy-1-propynyl |
| C-3 | Buchwald-Hartwig Amination | Morpholine, Aniline | Morpholinyl, Anilino |
| N-5 | Alkylation | Methyl iodide, Benzyl bromide | Methyl, Benzyl |
| N-5 | Acylation | Acetyl chloride, Benzoyl chloride | Acetyl, Benzoyl |
Late-Stage Functionalization Techniques for Enhanced Molecular Complexity
Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.govchimia.ch This approach is highly valuable in drug discovery as it allows for the rapid generation of analogs without the need for de novo synthesis. For the 1H-pyrrolo[3,2-c]pyridin-6(5H)-one scaffold, LSF could potentially be applied to modify C-H bonds on the pyrrole (B145914) or pyridine (B92270) rings, or on substituents that have been introduced.
Given the electron-deficient nature of the pyridine ring in the pyrrolopyridinone system, radical-based C-H functionalization methods, such as Minisci-type reactions, could be explored for the introduction of alkyl or acyl groups at positions other than C-3. nih.gov Furthermore, transition-metal-catalyzed C-H activation could potentially be employed to introduce new functional groups, although this would require careful optimization to achieve regioselectivity. The application of LSF to azaindole scaffolds has been a subject of interest, and these methodologies could potentially be adapted for the pyrrolo[3,2-c]pyridin-6(5H)-one core. acs.org
The development of LSF strategies for this scaffold would significantly enhance the ability to rapidly explore the SAR and to optimize the properties of lead compounds.
Derivatization for Analytical Enhancement
In the analytical characterization of "this compound," derivatization techniques can be employed to improve its physicochemical properties for specific analytical methods. These strategies involve chemically modifying the molecule to enhance its volatility, thermal stability, or spectroscopic characteristics, thereby facilitating more sensitive and resolved analysis.
Strategies for Improved Spectroscopic Analysis (e.g., Permethylation, Silylation)
While direct derivatization studies specifically targeting "this compound" for enhanced spectroscopic analysis are not extensively documented in publicly available literature, established chemical principles allow for the proposal of viable strategies. Techniques such as permethylation and silylation are widely used for the derivatization of molecules with active hydrogen atoms, such as those present in the pyrrolopyridinone core.
Permethylation:
Permethylation is a chemical modification technique that involves the replacement of all active hydrogen atoms in a molecule with methyl groups. nih.gov This method is particularly useful in mass spectrometry (MS) as it can stabilize the molecular structure and improve ionization efficiency. nih.govresearchgate.net For "this compound," the active hydrogens on the nitrogen atoms of the pyrrole and lactam moieties are potential sites for permethylation.
The introduction of methyl groups can lead to several analytical advantages:
Increased Stability: Permethylation can prevent the loss of labile groups and structural rearrangements during mass spectrometric analysis. nih.gov
Enhanced Ionization: The derivatized compound may exhibit improved ionization efficiency, leading to stronger signals and better sensitivity. researchgate.net
Simplified Spectra: By replacing all active hydrogens, permethylation can result in a single, well-defined molecular ion, simplifying spectral interpretation. nih.gov
A common method for permethylation involves the use of iodomethane (B122720) in the presence of a strong base, such as sodium hydride in dimethyl sulfoxide (B87167) (DMSO). ludger.com
Silylation:
Silylation is a widely used derivatization technique in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). youtube.comnih.gov It involves the replacement of active hydrogen atoms with a trialkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the polarity of the compound and increases its volatility and thermal stability, making it more amenable to GC analysis. youtube.com
For "this compound," the N-H and potential O-H (from the lactam-lactim tautomerism) protons are susceptible to silylation. Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. researchgate.netyoutube.com
The key benefits of silylation for the analysis of this compound would be:
Increased Volatility: The replacement of polar N-H bonds with less polar N-Si(CH₃)₃ bonds significantly increases the vapor pressure of the molecule, allowing it to be analyzed by GC. youtube.com
Improved Thermal Stability: Silylated derivatives are often more resistant to thermal degradation in the hot GC injector and column. youtube.com
Characteristic Mass Spectra: The TMS derivatives produce predictable and often intense fragment ions in the mass spectrometer, which can aid in structure elucidation.
It is important to note that the reaction conditions for both permethylation and silylation, such as the choice of reagent, solvent, temperature, and reaction time, would need to be optimized to achieve complete derivatization of "this compound" and avoid the formation of multiple products.
Table of Potential Derivatization Strategies for Analytical Enhancement:
| Derivatization Technique | Reagent Example(s) | Target Functional Group(s) | Primary Analytical Method | Expected Enhancement |
| Permethylation | Iodomethane (CH₃I) with a strong base (e.g., NaH in DMSO) | N-H of pyrrole and lactam | Mass Spectrometry (MS) | Increased structural stability, enhanced ionization efficiency, simplified spectra. nih.gov |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-H of pyrrole and lactam, potential O-H of lactim tautomer | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) | Increased volatility, improved thermal stability, characteristic fragmentation patterns. youtube.comnih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Exploration of Structural Variations and Their Impact on Biological Interaction Profiles
The biological activity of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. The systematic study of its structural analogues allows for a detailed understanding of its interaction with biological targets.
While direct studies on this compound are not extensively documented, the role of iodine in heterocyclic compounds is well-established and provides a strong basis for understanding its influence. The iodine atom at position 3 is a critical feature, primarily due to its ability to form halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom, on a biological target like a protein.
This interaction can be a key determinant of binding affinity and selectivity. In related heterocyclic systems, the introduction of an iodine substituent has led to significant gains in potency. For example, studies on substituted benzylthioquinolinium iodides have been conducted to formulate structure-activity relationships. nih.govnih.gov The iodine atom, being large and polarizable, can occupy hydrophobic pockets within a binding site and establish these crucial halogen bonds, thereby anchoring the molecule in a specific orientation and enhancing its inhibitory activity. The strategic placement at the 3-position of the pyrrole (B145914) ring directs this interaction potential towards a specific region of a target's active site.
The fused bicyclic system, known as the pyrrolo[3,2-c]pyridinone scaffold, serves as a rigid molecular framework. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target, often leading to higher affinity. This scaffold is recognized for its pharmacological potential, particularly in the development of kinase inhibitors and anticancer agents. nih.govmdpi.com
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory effects against various kinases, including FMS kinase, which is implicated in different cancer types and inflammatory disorders. mdpi.comnih.govnih.gov The core structure orients the substituents in a precise three-dimensional arrangement, facilitating optimal interactions with the amino acid residues in a kinase's ATP-binding pocket.
Specifically, the lactam moiety (the C6-ketone and N5-hydrogen) and the pyrrole N1-hydrogen are key functional groups capable of acting as hydrogen bond donors and acceptors. Molecular modeling of related 1H-pyrrolo[3,2-c]pyridine derivatives has shown that the core can form important hydrogen bonds with residues such as Thrα179 and Asnβ349 in the colchicine (B1669291) binding site of tubulin. nih.govsemanticscholar.org This demonstrates the scaffold's fundamental role in anchoring the molecule to its biological target.
While the core scaffold provides the foundational binding, substituents at other positions are crucial for modulating potency, selectivity, and pharmacokinetic properties. SAR studies on various pyrrolo[3,2-c]pyridine series have demonstrated the profound impact of these peripheral modifications.
The following table summarizes SAR findings from studies on related pyrrolo[3,2-c]pyridine derivatives, illustrating the impact of peripheral substituents on biological activity.
| Scaffold | Target | Key Substituent Variation | Observation | IC₅₀ Values |
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin (Anticancer) | Indolyl group at position 6 | Strongest antiproliferative activity in the series. nih.gov | 0.12 - 0.21 µM |
| 1H-Pyrrolo[3,2-c]pyridine | FMS Kinase | 4'-morpholino-3'-(trifluoromethyl)phenyl benzamide | Most potent analogue in the series. nih.gov | 30 nM |
| 1H-Pyrrolo[3,2-c]pyridine | FMS Kinase | 3',5'-bis(trifluoromethyl)phenyl benzamide | Potent analogue. nih.gov | 60 nM |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling represents a powerful computational approach to formalize the SAR by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
To build a QSAR model, the structure of each compound is converted into a set of numerical values known as molecular descriptors. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (dipole moment), and steric parameters (molecular volume, surface area). uran.uaresearchgate.net
A QSAR study on a series of pyrrolopyridinone derivatives acting as Cdc7 kinase inhibitors successfully developed predictive models using docking scores as primary descriptors. nih.gov This indicates that descriptors representing the binding interaction energy are highly correlated with the observed biological potency. For a series of analogues based on this compound, it is anticipated that a robust QSAR model would need to incorporate descriptors that account for:
Halogen Bonding: Descriptors quantifying the strength and geometry of the iodine's halogen bonding potential.
Hydrogen Bonding: Descriptors for the hydrogen bond donor/acceptor capacity of the lactam and pyrrole moieties.
Hydrophobicity: The logP value, which influences cell permeability and interaction with hydrophobic pockets.
The table below lists common molecular descriptors and their relevance in QSAR studies.
| Descriptor Class | Example Descriptor | Potential Relevance for Pyrrolopyridinone Analogues |
| Lipophilic | LogP | Membrane permeability, hydrophobic interactions. uran.uaresearchgate.net |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electrostatic interactions, reaction potential. uran.uaresearchgate.net |
| Steric / Geometric | Molecular Volume, Surface Area | Complementarity with the target binding site. uran.uaresearchgate.net |
| Topological | Wiener Index | Molecular branching and connectivity. |
| Quantum Chemical | Halogen bond energy | Strength of the C3-Iodine interaction with the receptor. |
The ultimate goal of a QSAR study is to generate a statistically validated model that can accurately predict the biological activity of novel, yet-to-be-synthesized compounds. nih.gov By establishing a reliable correlation for a "training set" of molecules with known activities, the model's predictive power is then challenged against a "test set" of compounds it has not seen before. nih.govnih.gov
For the this compound scaffold, a validated QSAR model would be an invaluable tool for in silico drug design. It would enable medicinal chemists to:
Virtually screen large libraries of potential analogues by simply calculating their molecular descriptors and inputting them into the QSAR equation.
Prioritize the synthesis of compounds predicted to have the highest potency.
Guide the rational design of new derivatives by indicating which combination of properties (e.g., high lipophilicity, specific steric bulk at a certain position) is likely to enhance biological activity.
This predictive capability streamlines the drug discovery process, making it more efficient and focused on compounds with the highest probability of success.
Pharmacophore Modeling for Biological Target Interaction
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the this compound scaffold, a hypothetical pharmacophore model can be constructed by identifying its key potential interaction points.
The core structure presents several key features:
A hydrogen bond donor (HBD) at the N1 position of the pyrrole ring.
Another hydrogen bond donor at the N5 position of the pyridinone ring.
A hydrogen bond acceptor (HBA) corresponding to the carbonyl oxygen at the 6-position.
An additional hydrogen bond acceptor provided by the nitrogen atom in the pyridine (B92270) ring.
The fused aromatic system itself, which serves as a hydrophobic and aromatic feature.
The iodine atom at the 3-position introduces distinct properties. It can act as a bulky, lipophilic group that occupies a specific hydrophobic pocket within a target protein. Furthermore, iodine is capable of forming halogen bonds—a type of noncovalent interaction with electron-rich atoms like oxygen or nitrogen—which can significantly contribute to binding affinity and selectivity. In the absence of a specific interaction, the 3-iodo position serves as a key point for substitution, allowing chemists to attach different functional groups to probe the chemical space around the core scaffold and match the requirements of a target's binding site.
Table 1: Potential Pharmacophoric Features of this compound
| Feature | Location | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor (HBD) | N1-H (Pyrrole) | Interaction with acceptor groups on target |
| Hydrogen Bond Donor (HBD) | N5-H (Pyridinone) | Interaction with acceptor groups on target |
| Hydrogen Bond Acceptor (HBA) | C6=O (Carbonyl) | Interaction with donor groups on target |
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Interaction with donor groups on target |
| Aromatic/Hydrophobic Region | Fused Ring System | π-π stacking, hydrophobic interactions |
| Halogen Bond Donor / Hydrophobic | C3-Iodine | Halogen bonding, hydrophobic interactions |
Ligand-Based and Structure-Based Computational Approaches for Biological Target Identification
Identifying the biological targets of a compound is a critical step in drug discovery. Computational approaches, broadly categorized as ligand-based and structure-based, provide powerful tools for this purpose.
In silico repositioning, or drug repurposing, involves using computational methods to screen a compound against databases of known biological targets to identify new therapeutic applications. For a molecule like this compound, this process would involve generating a 3D representation of the molecule and using virtual screening techniques to assess its potential to bind to a wide array of proteins. Methods such as shape-based screening, similarity searching based on chemical fingerprints, and pharmacophore matching can be employed to compare the compound to known active molecules, thereby predicting potential new targets.
Molecular docking is a structure-based method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This technique is instrumental in understanding the molecular basis of a compound's activity.
Studies on derivatives of the parent 1H-pyrrolo[3,2-c]pyridine scaffold have successfully used molecular docking to elucidate their mechanism of action. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were identified as potent anticancer agents that act as colchicine-binding site inhibitors. tandfonline.comnih.gov Molecular modeling suggested that these compounds interact with tubulin, forming key hydrogen bonds with residues such as Thrα179 and Asnβ349. tandfonline.comnih.gov
Applying this approach to this compound, the compound would be docked into the known three-dimensional structure of a potential target protein. The simulation would calculate the most stable binding pose and estimate the binding energy. The iodine atom at the C3 position would be of particular interest, as its placement within the binding pocket could influence potency. Docking studies can reveal whether the iodine occupies a hydrophobic pocket or forms a specific halogen bond, providing crucial insights for optimizing the lead compound.
Design of Targeted Libraries for Focused Research Initiatives
The this compound scaffold is an excellent starting point for the creation of targeted chemical libraries to explore specific biological hypotheses or to optimize activity against a known target.
A privileged scaffold is a molecular framework that is able to provide ligands for diverse biological targets through modification of its functional groups. The azaindole core, of which 1H-pyrrolo[3,2-c]pyridine is an example, is widely considered a privileged structure in medicinal chemistry. nih.govresearchgate.net This is due to its frequent appearance in approved drugs and clinical candidates, particularly kinase inhibitors. nih.gov The geometry of the fused rings and the arrangement of hydrogen bond donors and acceptors mimic the hinge-binding motifs required for interaction with the ATP-binding site of many kinases. nih.govmdpi.com By using the 1H-pyrrolo[3,2-c]pyridin-6(5H)-one core, researchers can design libraries of compounds with a higher probability of biological activity against various target families.
Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules. openaccessjournals.com The this compound molecule is exceptionally well-suited for this approach. The iodine atom serves as a versatile chemical handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and high-throughput introduction of diverse substituents at the 3-position.
Research on related bromo- and iodo-substituted heterocycles demonstrates the utility of this strategy. For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediates have been used in Suzuki cross-coupling reactions with various arylboronic acids to generate libraries of 6-aryl substituted derivatives. nih.gov Similarly, the 3-iodo group on the target scaffold can be exploited to create a vast array of new chemical entities.
Table 2: Application of Cross-Coupling Reactions for Library Generation
| Reaction Name | Reagent/Catalyst | Functional Group Introduced at C3-position |
|---|---|---|
| Suzuki Coupling | R-B(OH)₂, Pd catalyst | Aryl, Heteroaryl |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkynyl |
| Heck Coupling | Alkene, Pd catalyst | Alkenyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino |
| Stille Coupling | Organostannane, Pd catalyst | Aryl, Vinyl |
This combinatorial approach allows for a thorough exploration of the structure-activity relationships at the 3-position. By systematically varying the size, electronics, and polarity of the substituent introduced, medicinal chemists can fine-tune the compound's properties to achieve optimal potency, selectivity, and pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one?
- Methodological Answer : Multi-step synthetic routes are commonly employed. For example, the Ugi-Zhu reaction has been utilized for analogous pyrrolo-pyridinone derivatives, involving condensation of aldehydes, amines, and isocyanides, followed by cyclization with maleic anhydride . Optimization of iodination steps (e.g., using iodine or iodinating agents like NIS) at the pyrrolo-pyridinone scaffold should be guided by regioselectivity studies. Reaction conditions (solvent, temperature, catalyst) must be tailored to avoid side reactions, such as dehalogenation or ring-opening .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Comprehensive characterization involves:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and lactam carbonyl signals (δ ~160–170 ppm). Assign iodinated positions using coupling constants and NOE correlations .
- IR Spectroscopy : Confirm lactam C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with iodine .
Q. What are key considerations for optimizing reaction yields during synthesis?
- Methodological Answer :
- Catalyst Selection : Scandium triflate or Yb(OTf)₃ enhance Ugi-type reactions by stabilizing intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates, while toluene may favor cyclization .
- Temperature Control : Low temperatures (0–25°C) minimize decomposition of iodinated intermediates .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets, leveraging the iodophenyl group’s potential halogen bonding .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ) of substituents with bioactivity data from analogous pyrrolo-pyridinones .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets .
Q. How to design experiments for studying the iodo substituent’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in DMF/H₂O to couple the iodo group with boronic acids. Monitor regioselectivity via LC-MS .
- Sonogashira Reaction : Test CuI co-catalysts with terminal alkynes in THF, isolating alkynylated derivatives for anticancer screening .
- Control Experiments : Compare reactivity with bromo/chloro analogs to quantify iodine’s leaving-group efficiency .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and X-ray crystallography if crystals are obtainable .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., deiodinated species) and adjust purification methods (e.g., silica gel vs. preparative HPLC) .
- Dynamic Effects : Consider tautomerization or rotameric equilibria in DMSO-d₆, which may split signals .
Q. How to evaluate its potential as a kinase inhibitor?
- Methodological Answer :
- Biochemical Assays : Perform kinase inhibition profiling (e.g., EGFR, JAK2) using ATP-Glo assays. Compare IC₅₀ values with known inhibitors .
- Cellular Studies : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) and correlate with kinase expression levels via Western blot .
- Structural Analysis : Co-crystallize with kinases to identify binding motifs (e.g., hinge-region interactions) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar compounds?
- Methodological Answer :
- Reaction Scale : Small-scale reactions (<1 mmol) may overestimate yields due to purification losses. Validate with ≥5 mmol syntheses .
- Byproduct Identification : Use LC-MS or TLC to detect unreacted starting materials competing with desired pathways .
- Reproducibility Checks : Ensure anhydrous conditions for moisture-sensitive intermediates (e.g., iodinated aldehydes) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
